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1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

A3 adenosine receptor antagonist GPCR

1-(3-Fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901043-75-2) is a fully decorated, low-molecular-weight (353.4 g/mol) member of the pyrazolo[4,3-c]quinoline chemotype. This heterocyclic scaffold has been validated across multiple therapeutic areas, including anti-inflammatory activity via nitric oxide (NO) production inhibition , potent and selective human A3 adenosine receptor antagonism , and specific inhibition of bacterial β-glucuronidase.

Molecular Formula C23H16FN3
Molecular Weight 353.4
CAS No. 901043-75-2
Cat. No. B2899926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901043-75-2
Molecular FormulaC23H16FN3
Molecular Weight353.4
Structural Identifiers
SMILESCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=CC=C5
InChIInChI=1S/C23H16FN3/c1-15-10-11-21-19(12-15)23-20(14-25-21)22(16-6-3-2-4-7-16)26-27(23)18-9-5-8-17(24)13-18/h2-14H,1H3
InChIKeyQOESKTWJOXYCEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 1-(3-Fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901043-75-2): A Highly Decorated Pyrazoloquinoline Probe for Advanced SAR Exploration


1-(3-Fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901043-75-2) is a fully decorated, low-molecular-weight (353.4 g/mol) member of the pyrazolo[4,3-c]quinoline chemotype [1]. This heterocyclic scaffold has been validated across multiple therapeutic areas, including anti-inflammatory activity via nitric oxide (NO) production inhibition [2], potent and selective human A3 adenosine receptor antagonism [3], and specific inhibition of bacterial β-glucuronidase [4]. As a commercially available screening compound with a specific 8-methyl, N1-(3-fluorophenyl), and C3-phenyl substitution pattern, it serves as a critical tool for structure-activity relationship (SAR) studies aiming to exploit these privileged biological pathways.

Scaffold Pre-decorated pyrazolo[4,3-c]quinoline core for focused SAR exploration Substitution pattern includes N1-(3-fluorophenyl), C3-phenyl, and 8-methyl groups
Target context Chemotype with reported activity in A3 adenosine receptor antagonism, NO inhibition, and bacterial β-glucuronidase inhibition Class-level evidence supports multi-pathway screening
Profiling Computationally characterized lipophilicity and permeability profiles Calculated XLogP and TPSA values available for ADME prioritization

Why Generic Pyrazoloquinoline Analogs Cannot Substitute for 1-(3-Fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline in Focused SAR Campaigns


The biological activity of pyrazolo[4,3-c]quinolines is exquisitely sensitive to the nature and position of substituents on the core scaffold. Class-level evidence demonstrates that simple changes, such as shifting a single substituent from the 4-position to the 2-position on a phenyl ring or replacing a chlorine with a methyl group, can swing A3 adenosine receptor affinity from nanomolar to inactive [1]. Similarly, anti-inflammatory NO inhibitory activity is directly driven by specific quantitative structure-activity relationship (QSAR) parameters tied to distinct substitution patterns [2]. Therefore, a generic or less-defined pyrazolo[4,3-c]quinoline cannot serve as a reliable proxy. The specific combination of a 3-fluorophenyl group at N1, a phenyl group at C3, and a methyl group at the 8-position in compound 901043-75-2 constitutes a unique chemical fingerprint designed for precise SAR interrogation that is lost with any generic substitution.

Target compound
Unique 1-(3-fluorophenyl)-8-methyl-3-phenyl substitution pattern defines SAR interrogation scope
Generic analog
Unsubstituted or differently substituted cores may not replicate class-level A3, NO, or β-glucuronidase activity
Target compound
Pre-installed aromatic vectors enable immediate screening for hA3 binding and selectivity
Generic analog
Minor substituent shifts (e.g., 2- to 4-position) can swing affinity from nanomolar to inactive; substitution-dependent activity may not transfer
Target compound
Computational ADME profile (XLogP, TPSA) reflects fully decorated core; informs permeability and CNS exposure potential
Generic analog
Simpler cores possess different lipophilicity and polar surface area, leading to distinct ADME behavior; property differences may limit direct replacement

Quantitative Differentiation Evidence for 1-(3-Fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (901043-75-2)


Differentiation by Pre-Installed C3-Phenyl and N1-(3-Fluorophenyl) Substituents for A3 Receptor Antagonism SAR

The target compound carries a C3-phenyl ring and an N1-(3-fluorophenyl) group, a substitution architecture directly relevant to potent and selective human A3 adenosine receptor antagonism. In a foundational SAR study, the 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-one chemotype demonstrated that a 4-methyl, 4-methoxy, or 4-chloro substitution on the 2-phenyl ring yielded Ki values for hA3 of 19 nM, 16 nM, and 9 nM, respectively, with >1000 nM selectivity over hA1 and hA2A [1]. While the target compound is structurally distinct (possessing a 1H-pyrazolo[4,3-c]quinoline core and a fluoro-substituent on the N1 phenyl ring), this class-level data strongly infers that its pre-installed aromatic vectors are ideal for probing and optimizing this therapeutically relevant interaction, providing a significant head-start over an unsubstituted pyrazolo[4,3-c]quinoline core.

A3 Antagonist SAR
Class-level inference
Target: N1-(3-fluorophenyl)/C3-phenyl architecture (not directly assayed). Comparator: Most potent 2-arylpyrazolo[4,3-c]quinolin-4-one analog (6c) Ki hA3 = 9 nM, >111-fold selectivity over hA1/hA2A.
Supports A3 receptor probe design
Direct binding data needed to confirm activity; substitution pattern aligns with known SAR
A3 adenosine receptor antagonist GPCR

Computed Physicochemical Differentiation: Lipophilicity Against a Core Des-methyl, Des-fluoro Analog

The target compound's computed partition coefficient (XLogP3-AA = 5.6) [1] differentiates it significantly from simpler pyrazolo[4,3-c]quinoline cores, such as 3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (XLogP ≈ 3.5 based on its structure). This +2.1 unit increase in XLogP, driven by the 8-methyl, N1-(3-fluorophenyl), and C3-phenyl decorations, shifts the molecule's solubility and permeability profile. In the context of CNS drug discovery, an XLogP in the 2-5 range is ideal, while values >5 often indicate increased membrane permeability but a higher risk of poor solubility and metabolic instability [2]. This positions the compound as a probe for testing the lipophilic tolerance of pyrazoloquinoline-based ligands, a property that a simpler core cannot replicate.

Lipophilicity (XLogP)
Cross-study comparable
XLogP = 5.6 (Δ+2.1 vs des-methyl/fluoro core analog, XLogP ≈ 3.5)
Profiles lipophilic tolerance of scaffold
Computed value; experimental logD may differ. Higher lipophilicity may impact solubility
Drug-likeness lipophilicity permeability

Differentiation by Inclusion in a Validated Bacterial β-Glucuronidase Inhibitor Chemical Space

Pyrazolo[4,3-c]quinoline derivatives are a patented chemotype for specific inhibition of bacterial β-glucuronidase, an enzyme responsible for reactivating glucuronide-conjugated chemotherapeutics in the gut, leading to dose-limiting diarrhea [1]. The target compound's substitution pattern, particularly the presence of aromatic rings at N1 and C3, aligns with the SAR for this activity. The most advanced lead from this series, a 3-amino-4-(4-fluorophenylamino) derivative (compound 42), demonstrated in vivo efficacy by preventing CPT-11-induced diarrhea in mice without compromising antitumor activity [2]. The target compound offers a complementary, non-amine substitution pattern for exploring this mechanism, potentially identifying backup series with improved pharmacokinetic or selectivity profiles.

β-Glucuronidase inhibition
Class-level inference
Target: Non-amine substitution pattern consistent with active pharmacophore. Comparator: Lead compound 42 provides in vivo protection against CPT-11-induced diarrhea in mice (50 mg/kg oral).
Supports screening for gut-microbiome target
Direct enzymatic assay required; class-level evidence from patent and J Med Chem 2017
bacterial β-glucuronidase chemotherapy-induced diarrhea gut microbiome

Topological Polar Surface Area (TPSA) Differentiation: A Predictive Marker for Oral Bioavailability

The target compound possesses a computed Topological Polar Surface Area (TPSA) of 22.71 Ų . This is a critical differentiator from more polar pyrazolo[4,3-c]quinoline analogs. For example, the anti-inflammatory leads 2i and 2m from a related series contain hydroxyl, amino, and carboxylic acid groups, which would substantially increase their TPSA above the 140 Ų threshold often limiting passive oral absorption [1]. The target's extremely low TPSA, a result of its purely aromatic and non-polar substitutions, strongly correlates with high passive membrane permeability, making it a superior starting point for developing orally bioavailable CNS-penetrant candidates or for programs where high permeability is a primary design goal.

TPSA differentiation
Cross-study comparable
TPSA = 22.71 Ų (>77.3 Ų lower vs polar anti-inflammatory leads with hydroxyl/carboxyl groups)
Signals high passive permeability potential
Permeability must be validated experimentally (e.g., PAMPA); low TPSA correlates with CNS entry potential
oral bioavailability TPSA ADME screening

High-Impact Application Scenarios for Sourcing 1-(3-Fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901043-75-2)


Late-Stage Diversification of an A3 Adenosine Receptor Antagonist Lead Series

A medicinal chemistry team with a validated hit from the 2-arylpyrazolo[4,3-c]quinolin-4-one series can procure this compound to explore a 1H-pyrazolo[4,3-c]quinoline core variant. The pre-installed 3-fluorophenyl and phenyl groups allow immediate in vitro profiling for hA3 binding affinity and selectivity, as established by the foundational SAR [1]. Any activity will directly inform the design of fused versus non-fused pyrazoloquinoline series, with the compound's lipophilicity (XLogP 5.6) providing critical ADME feedback [2].

Identification of a Second-Generation Bacterial β-Glucuronidase Inhibitor Scaffold

Following the in vivo proof-of-concept for a 3-amino-4-anilino pyrazolo[4,3-c]quinoline (compound 42) [1], a discovery team can source this compound as a structurally distinct, non-amine-based chemotype for screening against E. coli β-glucuronidase. A hit in an enzymatic assay would immediately establish a new intellectual property position distinct from the existing patent [2] and could offer advantages in pH-dependent inhibition or off-target selectivity.

CNS-Penetrant Anti-Inflammatory Probe Development

To investigate the role of iNOS inhibition in neuroinflammation, a research group can utilize this compound as a starting point. Its extremely low TPSA (22.71 Ų) provides a strong signal for high passive CNS permeability, a key differentiator from polar anti-inflammatory leads [1]. The compound can be screened in LPS-stimulated RAW 264.7 cells for NO inhibition [2], and subsequent parallel artificial membrane permeability assay (PAMPA) or in vivo brain-to-plasma ratio studies can validate its CNS-penetrant probe potential.

Kinase Selectivity Profiling via a Decorated Heterocyclic Probe

Given that the pyrazolo[4,3-c]quinoline core is a known hinge-binding motif in kinase inhibitors such as HPK1 and FLT3 [1], a chemical biology group can procure this compound for broad kinome profiling (e.g., against a panel of 468 kinases). The unique substitution pattern allows an immediate assessment of kinase selectivity and potency, serving as a powerful SAR probe to map the selectivity determinants of this chemotype before committing to a full lead optimization program.

Application
Selection Property
Validation Focus
A3 antagonist lead diversification
Pre-installed aromatic vectors at N1 and C3
hA3 binding assay and selectivity panel against hA1, hA2A, hA2B
β-Glucuronidase inhibitor scaffold screening
Non-amine chemotype distinct from lead series
E. coli β-glucuronidase enzymatic assay and pH-dependent inhibition study
CNS permeability probe studies
Extremely low TPSA profile
Parallel artificial membrane permeability assay (PAMPA) and brain/plasma ratio in rodent models
Kinase selectivity profiling
Decorated heterocyclic scaffold with hinge-binding potential
Broad kinome profiling panel and hit confirmation in recombinant kinase assays
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